molecular formula C4H9NO B1352748 O-(cyclopropylmethyl)hydroxylamine CAS No. 75647-90-4

O-(cyclopropylmethyl)hydroxylamine

Cat. No.: B1352748
CAS No.: 75647-90-4
M. Wt: 87.12 g/mol
InChI Key: YHNRUSMOYCDMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the CAS Number 75647-90-4 . It has a molecular weight of 87.12 and its IUPAC name is [(aminooxy)methyl]cyclopropane .


Synthesis Analysis

O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . They have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 .


Chemical Reactions Analysis

O-Cyclopropyl hydroxylamines have been found to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . Metal-free conditions for the facile N-arylation of these precursors were also identified . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of N-Heterocycles

O-Cyclopropyl hydroxylamines have shown potential as precursors for synthesizing N-heterocycles. Lovato et al. (2020) developed a scalable synthetic route for O-cyclopropyl hydroxylamines, demonstrating their stability and practicality in creating diverse sets of substituted tetrahydroquinolines through base-mediated cyclization/rearomatization cascades (Lovato, Bhakta, Ng, & Kürti, 2020).

Amination of Methionine Residues

O-(2,4-Dinitrophenyl)hydroxylamine specifically modifies methionine residues in the active site of D-amino acid oxidase. This process involves the incorporation of an amine group and is inhibited by competitive inhibitors, indicating an active-site-directed reaction (D’Silva, Williams, & Massey, 1986).

Synthesis of N-benzoyliminopyridinium Ylides

An efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine was established by Legault and Charette (2003), leading to polysubstituted N-benzoyliminopyridinium ylides through an N-amination/benzoylation procedure (Legault & Charette, 2003).

Role in Glycoconjugates and Carbohydrates

Hydroxylamine, including its derivatives, has been employed in the development of (neo)glycoconjugates, playing a significant role in glycobiology and drug discovery. Chen and Xie (2016) focused on the synthetic methodologies and applications of N-glycosyl and O-glycosyl hydroxylamines (Chen & Xie, 2016).

Electrophilic Amination Agents

Hydroxylamine derivatives facilitate stereo- and regioselective bond-formation reactions. Sabir, Kumar, and Jat (2018) discussed important transformations achieved with these reagents, highlighting their potential as electrophilic aminating agents (Sabir, Kumar, & Jat, 2018).

Synthesis of Complex Nitrogen-Containing Compounds

Khlestkin and Mazhukin (2003) described the use of N,O-disubstituted hydroxylamines (NODHA) as intermediatesfor synthesizing complex nitrogen-containing compounds. This includes natural products and their analogues, as well as methods for acylation, providing routes to complex aldehydes, ketones, and hydroxamic acids (Khlestkin & Mazhukin, 2003).

N-Heterocycle Synthesis via N-O Bond Cleavage

Jiang et al. (2023) discussed the synthesis of N-heterocycles through the cleavage of N-O bonds in oximes and hydroxylamines. This process involves transition-metal-catalyzed and radical-mediated cyclization, highlighting the significance of these compounds in industrial production (Jiang, Zhao, Sun, Ouyang, & Li, 2023).

Synthesis of Various Heterocycles

Hydroxylamines and hydroxamic acids are used in the synthesis of various nitrogen and oxygen-containing heterocycles. Katkevics, Kukosha, and Lukevics (2010) highlighted methods involving nucleophilic substitution or addition, electrophilic intramolecular aromatic substitution, and cycloaddition reactions (Katkevics, Kukosha, & Lukevics, 2010).

Vascular Relaxation and Biochemical Applications

Thomas and Ramwell (1989) explored the role of hydroxylamines and oximes in vascular relaxation, noting their conversion to nitrites and mechanism of endothelium-dependent relaxation. This study contributes to understanding the biochemical applications of these compounds (Thomas & Ramwell, 1989).

Mechanism of Action

Target of Action

O-(Cyclopropylmethyl)hydroxylamine is a type of amine compound

Mode of Action

It is known that hydroxylamines can act as precursors for the synthesis of n-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

This compound has been demonstrated to be a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that it may affect biochemical pathways related to the synthesis of N-heterocycles.

Pharmacokinetics

It is known that the compound is soluble in dimethyl sulfoxide, methanol, and water , which may influence its bioavailability.

Result of Action

Given its role as a precursor for the synthesis of n-heterocycles , it may contribute to the production of these compounds, which are important in various biological processes.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

Safety and Hazards

The safety information for O-(cyclopropylmethyl)hydroxylamine includes several hazard statements such as H226, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles . Their utility in the synthesis of a structurally diverse set of substituted tetrahydroquinolines suggests potential future directions in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

O-(cyclopropylmethyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements . This compound interacts with various enzymes and proteins, facilitating the formation of structurally diverse heterocycles. For instance, this compound can undergo N-arylation under metal-free conditions, leading to the formation of N-arylated O-cyclopropyl hydroxamates . These intermediates can then participate in a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade, resulting in the synthesis of substituted tetrahydroquinolines . The interactions between this compound and these biomolecules are primarily driven by the cleavage of weak N-O bonds, which is a key step in the rearrangement process.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in the synthesis of N-heterocycles, thereby affecting the overall metabolic flux within cells . Additionally, this compound may impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular function. These effects highlight the potential of this compound as a valuable tool in biochemical research and drug development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the cleavage of N-O bonds and subsequent rearrangement reactions . This compound can bind to specific enzymes and proteins, facilitating the formation of reactive intermediates that undergo [3,3]-sigmatropic rearrangements. The resulting products, such as substituted tetrahydroquinolines, are formed through a cascade of reactions that include cyclization and rearomatization

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability and degradation. This compound is known to be bench-stable, making it suitable for long-term studies and applications . Its reactivity and effectiveness in biochemical reactions may vary based on the experimental conditions and the duration of exposure. Long-term studies have shown that this compound can maintain its activity and continue to facilitate the synthesis of N-heterocycles over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its optimal dosage and potential toxicity. Research has shown that the compound’s effects vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, this compound can effectively modulate enzyme activity and facilitate biochemical reactions without causing adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of N-heterocycles . This compound interacts with enzymes and cofactors that facilitate the cleavage of N-O bonds and subsequent rearrangement reactions. These interactions are crucial for the compound’s role in modulating metabolic flux and influencing metabolite levels within cells . The involvement of this compound in these pathways underscores its potential as a valuable tool in biochemical research and synthetic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are critical for its activity and effectiveness in facilitating biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. This compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall effectiveness in modulating biochemical reactions and cellular processes .

Properties

IUPAC Name

O-(cyclopropylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNRUSMOYCDMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457845
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75647-90-4
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(cyclopropylmethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(cyclopropylmethyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
O-(cyclopropylmethyl)hydroxylamine
Reactant of Route 3
O-(cyclopropylmethyl)hydroxylamine
Reactant of Route 4
O-(cyclopropylmethyl)hydroxylamine
Reactant of Route 5
O-(cyclopropylmethyl)hydroxylamine
Reactant of Route 6
O-(cyclopropylmethyl)hydroxylamine
Customer
Q & A

Q1: What is the role of O-(cyclopropylmethyl)hydroxylamine in the synthesis of PD198306?

A1: this compound serves as a crucial intermediate in the synthesis of PD198306. It reacts with 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid through a condensation reaction to form the final PD198306 molecule. [] This improved synthesis method, developed by the researchers, highlights the importance of this compound in achieving a higher yield and more efficient production of PD198306 compared to previous methods. []

Q2: Are there any other reported synthetic routes for this compound?

A2: The provided research article describes the synthesis of this compound starting from N-hydroxy-ethyl acetate. [] The process involves a reaction with sodium methanolate, followed by (bromomethyl) cyclopropane, and finally treatment with hydrochloric acid. [] While this specific route is detailed, the article doesn't delve into alternative synthesis pathways. Further research in chemical literature would be required to uncover other potential synthetic routes for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.